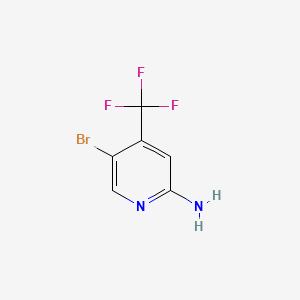

5-Bromo-4-(trifluoromethyl)pyridin-2-amine

描述

Significance of Halogenated Trifluoromethyl Pyridine (B92270) Scaffolds in Organic Chemistry

Halogenated trifluoromethyl pyridine scaffolds are a class of compounds that have proven to be of immense value in organic synthesis and medicinal chemistry. The pyridine ring itself is a common feature in many biologically active compounds and approved drugs. nih.govnih.gov The introduction of a trifluoromethyl (-CF3) group can profoundly influence a molecule's properties. researchgate.netfrontierspecialtychemicals.com The strong electron-withdrawing nature of the -CF3 group can alter the electronic environment of the pyridine ring, impacting its reactivity and the pKa of nearby functional groups. researchgate.net Furthermore, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. researchgate.netinnospk.com

The presence of a halogen, such as bromine, on the pyridine scaffold provides a versatile handle for a wide array of chemical transformations. google.com It is a key functional group for participating in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures. This reactivity is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery. acs.orgacs.org

Overview of Research Areas Pertaining to the Chemical Compound

Research involving 5-Bromo-4-(trifluoromethyl)pyridin-2-amine is predominantly centered on its application as a crucial intermediate in the synthesis of small molecule inhibitors targeting key proteins in disease pathways. Its structural features make it an ideal starting material for the development of kinase inhibitors, which are a major class of therapeutics, particularly in oncology.

The compound serves as a pivotal building block for potent and selective inhibitors of enzymes such as phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govacs.orgacs.orgnih.gov These enzymes are central components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. For instance, derivatives of this compound have been instrumental in the development of clinical candidates like PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor. nih.govacs.orgnih.gov

Furthermore, this chemical compound has been identified as a key intermediate in the synthesis of inhibitors for the KRAS G12C mutant, a significant oncogene that was long considered "undruggable". acs.orgacs.org The development of covalent inhibitors for this target represents a major breakthrough in cancer therapy, and the synthesis of these complex molecules often relies on the strategic use of highly functionalized building blocks like this compound. acs.orgacs.org

The research underscores the compound's value in generating novel molecular entities with therapeutic potential, where the bromine atom allows for coupling to other molecular fragments, and the trifluoromethyl-substituted aminopyridine core interacts with the target protein. acs.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and its derivatives.

Structure

2D Structure

属性

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWYLVDLWQPJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651731 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-56-3 | |

| Record name | 5-Bromo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 4 Trifluoromethyl Pyridin 2 Amine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key handle for introducing a variety of functional groups through nucleophilic substitution reactions. These transformations are fundamental to the derivatization of this scaffold.

Amination Reactions with Diverse Nucleophiles

The replacement of the bromine atom with nitrogen-based nucleophiles, known as amination, is a widely employed strategy for the synthesis of more complex derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose, allowing for the formation of C-N bonds under relatively mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology is applicable to a broad range of amines, including primary and secondary amines, and has been successfully applied to various aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org While specific examples with 5-Bromo-4-(trifluoromethyl)pyridin-2-amine are not extensively documented in readily available literature, the general principles of the Buchwald-Hartwig reaction suggest its applicability. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can influence the reaction's efficiency and scope. For instance, sterically hindered biarylphosphine ligands have been shown to be effective in the amination of other heterocyclic bromides. nih.gov

The general scheme for a Buchwald-Hartwig amination reaction is as follows:

Ar-Br + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

The reaction can also be extended to ammonia (B1221849) equivalents, providing a route to primary anilines. wikipedia.org

Thiol and Alkoxide Mediated Substitutions

Similar to amination, the bromine atom can be displaced by sulfur and oxygen nucleophiles, such as thiols and alkoxides, to furnish the corresponding thioethers and ethers. These reactions, often catalyzed by transition metals like palladium or copper, expand the diversity of accessible derivatives. The Buchwald-Hartwig coupling conditions can be adapted for C-S and C-O bond formation. wikipedia.org For instance, thiols and thiophenols can be coupled with aryl halides to produce aryl thioethers. wikipedia.org While specific data for this compound is scarce, related transformations on other aryl halides are well-established.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the C-5 position is a cornerstone of molecular elaboration, enabling the construction of biaryl systems and the introduction of various carbon-based substituents.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govbeilstein-journals.orgnih.govlibretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the derivatization of complex molecules. nih.govbeilstein-journals.orgnih.govlibretexts.orgmdpi.com

A typical Suzuki-Miyaura coupling reaction is depicted below:

Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

The reaction of this compound with various arylboronic acids would be expected to proceed under standard Suzuki-Miyaura conditions, which typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water. The reactivity of the coupling partners can be influenced by electronic and steric factors. For instance, electron-rich boronic acids have been observed to give good yields in the coupling with other halogenated pyrimidines. mdpi.com

Below is a hypothetical data table illustrating potential Suzuki-Miyaura couplings with this compound based on general knowledge of the reaction.

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-4-(trifluoromethyl)pyridin-2-amine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343)/H₂O | 5-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridin-2-amine |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DME/H₂O | 5-(Thiophen-3-yl)-4-(trifluoromethyl)pyridin-2-amine |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to derivatize the C-Br bond.

The Heck reaction allows for the coupling of the aryl bromide with an alkene to form a substituted alkene. ibs.re.krorganic-chemistry.orgrsc.org This reaction typically uses a palladium catalyst and a base.

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. researchgate.netacs.org This reaction is usually catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netacs.org

Electrophilic Aromatic Substitution and Metalation Studies

The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgyoutube.comquimicaorganica.org The presence of the electron-withdrawing trifluoromethyl group at C-4 further deactivates the ring, while the electron-donating amino group at C-2 activates it, particularly at the ortho and para positions (C-3 and C-5). However, under acidic conditions typically required for many electrophilic substitutions, the pyridine nitrogen is protonated, which strongly deactivates the entire ring. quimicaorganica.org

Therefore, electrophilic substitution on this compound is expected to be challenging. If it were to occur, the directing effects of the substituents would need to be considered. The amino group would direct incoming electrophiles to the C-3 and C-5 positions. Since C-5 is already substituted with bromine, substitution at C-3 would be the most likely outcome. However, the steric hindrance from the adjacent trifluoromethyl group and the deactivating effect of the protonated pyridine ring would likely make this a difficult transformation. An alternative approach to functionalize the pyridine ring is through the formation of a pyridine N-oxide, which can activate the ring towards electrophilic attack at the 4-position. quimicaorganica.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. acs.org The amino group, particularly after protection as an amide (e.g., pivaloylamino), can act as a directing group. acs.org For this compound, a protected amino group could potentially direct metalation to the C-3 position. This would provide a route to 3-substituted derivatives that might be difficult to access through other means.

Directed Ortho Metalation and Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. google.comyoutube.com In this process, a directing metalation group (DMG) guides the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent with high regioselectivity. google.com

For aminopyridine derivatives, the amino group, particularly after protection (e.g., as a Boc or pivaloyl derivative), can act as a potent DMG. rsc.org In the case of 2-substituted 5-aminopyridines, the protected amino group directs lithiation to the C-4 position. rsc.org However, for this compound, the C-4 position is already occupied. The amino group at the C-2 position, especially when protected, can direct metalation to the C-3 position. The trifluoromethyl group at C-4 and the bromine at C-5 also influence the acidity of the ring protons.

A general protocol for the directed lithiation of a protected 2-substituted 5-aminopyridine involves treatment with a strong base like n-butyllithium in the presence of an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent at low temperatures. rsc.org The resulting lithiated species can then be reacted with a range of electrophiles.

Table 1: Potential Electrophiles for Quenching Lithiated this compound This table presents a hypothetical scenario based on general principles of directed ortho-metalation, as specific experimental data for this compound was not found.

| Electrophile | Potential Product |

| CO₂ | 3-Carboxy-5-bromo-4-(trifluoromethyl)pyridin-2-amine |

| I₂ | 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine |

| (CH₃)₃SiCl | 5-Bromo-3-(trimethylsilyl)-4-(trifluoromethyl)pyridin-2-amine |

| DMF | 3-Formyl-5-bromo-4-(trifluoromethyl)pyridin-2-amine |

This regioselective functionalization provides a versatile route to novel, highly substituted pyridine derivatives that would be challenging to access through other synthetic methods. nih.gov

Carboxylation and Other Electrophilic Quenching Reactions

Following the generation of a lithiated intermediate via directed ortho-metalation, carboxylation can be achieved by quenching with carbon dioxide (CO₂). This reaction introduces a carboxylic acid group at the site of lithiation. For this compound, this would likely result in the formation of 3-carboxy-5-bromo-4-(trifluoromethyl)pyridin-2-amine.

The general procedure for such a carboxylation involves bubbling CO₂ gas through the solution of the lithiated intermediate or pouring the solution over solid carbon dioxide (dry ice). Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid. rsc.org

Besides carboxylation, a variety of other electrophilic quenching reactions can be employed to introduce different functional groups. For instance, reaction with iodine (I₂) would yield the corresponding iodo-derivative, while quenching with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively.

Redox Transformations of the Pyridine and Amine Moieties

The pyridine and amine functionalities of this compound can undergo redox transformations, offering pathways to further derivatization.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. arkat-usa.orgyoutube.com This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine nitrogen towards oxidation. The amino group can also be oxidized under specific conditions, though this can sometimes lead to complex product mixtures.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. youtube.comyoutube.com This reaction typically employs a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. youtube.com The harsh conditions required for the hydrogenation of the aromatic pyridine ring may also lead to the reduction of the trifluoromethyl group or cleavage of the carbon-bromine bond. The choice of catalyst and reaction conditions is therefore crucial to achieve selective reduction. For instance, chromium-containing Raney cobalt catalysts have been used to minimize dehalogenation during the hydrogenation of halonitroaromatic compounds. google.com

Hydrolysis Reactions

The 2-amino group of this compound can be converted to a hydroxyl group, yielding the corresponding 2-pyridone, 5-bromo-4-(trifluoromethyl)pyridin-2(1H)-one. This transformation can be achieved through hydrolysis, often under acidic or basic conditions, or via a Sandmeyer-type reaction. arkat-usa.orgresearchgate.net

A common method for the hydrolysis of aminopyridines involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by heating the resulting diazonium salt solution. The diazonium group is an excellent leaving group and is readily displaced by water to form the corresponding pyridone. The Sandmeyer reaction, which involves the copper-catalyzed displacement of a diazonium group, can also be used to introduce a hydroxyl group. arkat-usa.org

Alternatively, direct hydrolysis of the amino group can sometimes be achieved under harsh conditions, such as heating with a strong acid or base. For example, 2-amino-3,5-dihalopyridines have been selectively hydrolyzed to the corresponding 2-amino-3-hydroxypyridines. researchgate.net

Unveiling the Therapeutic Potential of this compound in Drug Discovery

The heterocyclic compound this compound serves as a critical structural motif in the development of targeted therapeutic agents. Its unique combination of a brominated pyridine ring and an electron-withdrawing trifluoromethyl group makes it a valuable building block in medicinal chemistry. This article explores the applications of this compound, focusing on its role in modulating pharmacological profiles, its mechanisms of biological action, and its therapeutic potential in oncology and infectious diseases.

Applications in Medicinal Chemistry and Drug Discovery Research

Therapeutic Potentials and Drug Candidate Development

Intermediacy in Approved or Clinical-Stage Pharmaceutical Agents

The strategic placement of reactive and modulatory groups on the pyridine (B92270) core of this compound allows for its incorporation into diverse molecular scaffolds, leading to the generation of potent and selective drug candidates. The following sections detail its role, or the role of its close structural analogs, in the synthesis of several important pharmaceutical agents.

Glucocorticoid Receptor Antagonists (e.g., Relacorilant)

Relacorilant (CORT125134) is a selective glucocorticoid receptor (GR) antagonist in development for the treatment of Cushing's syndrome and certain solid tumors. nih.govgoogle.comfrontiersin.org The synthesis of Relacorilant, as described in published patents, initiates from 2-Bromo-4-(trifluoromethyl)pyridine . nih.gov This starting material is then elaborated through a multi-step sequence to construct the final complex molecule. nih.gov Based on available scientific literature, this compound is not described as a direct intermediate in the synthesis of Relacorilant. The synthetic route highlights the importance of the trifluoromethylpyridine core, but utilizes a different functional group at the 2-position of the pyridine ring.

PI3K/mTOR Pathway Inhibitors (e.g., Bimiralisib, Leniolisib)

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers.

Bimiralisib (PQR309) is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor. nih.govnih.govyoutube.com It has been investigated in clinical trials for advanced solid tumors and refractory lymphoma. nih.govnih.govresearchgate.net Review of the published synthetic routes for Bimiralisib does not indicate the use of this compound as an intermediate. wikipedia.orgnih.gov

Leniolisib (CDZ173) is a selective PI3Kδ inhibitor approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). google.comnih.govwikipedia.org The synthesis of Leniolisib involves the coupling of a key intermediate with 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine . google.com This pyridinyl fragment is structurally very similar to the subject of this article, differing by the presence of a methoxy (B1213986) group instead of an amine at the 2-position. This highlights the utility of the 5-bromo-3-(trifluoromethyl)pyridine scaffold in the development of PI3K inhibitors. The conversion of a methyl group to a trifluoromethyl group on the pyridine moiety was found to significantly increase the inhibitory activity against PI3Kδ. thieme-connect.de

| Drug | Target | Therapeutic Area | Role of Pyridine Intermediate |

| Bimiralisib | PI3K/mTOR | Oncology | Not a direct intermediate |

| Leniolisib | PI3Kδ | Rare Genetic Diseases | Key coupling partner is 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, a close structural analog. |

CFTR Potentiators (e.g., Icenticaftor)

Cystic fibrosis transmembrane conductance regulator (CFTR) potentiators are a class of drugs that enhance the function of the CFTR protein and are used in the treatment of cystic fibrosis and chronic obstructive pulmonary disease (COPD). researchgate.netresearchgate.netIcenticaftor (QBW251) is a CFTR potentiator that has shown clinical efficacy. researchgate.netresearchgate.net The synthetic strategies employed for Icenticaftor and its analogs, as detailed in the scientific literature, utilize building blocks such as 6-bromo picolinate (B1231196) N-methyl amide. Based on these published routes, this compound is not identified as an intermediate in the synthesis of Icenticaftor.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The chemical scaffold of this compound is a valuable starting point in medicinal chemistry for the development of potent and selective inhibitors of various biological targets. Its utility is prominently highlighted in structure-activity relationship (SAR) studies, which systematically modify the molecule's structure to understand its interaction with a biological target and to optimize its therapeutic properties.

A significant example of its application is in the design of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. In a notable SAR study, this compound was a key building block for the synthesis of PQR309 (bimiralisib), a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor. acs.org The study explored the impact of modifications to the 2-amino-pyridine moiety on the compound's activity. It was discovered that the primary amine group is crucial for potent inhibition, as replacing it with hydroxylamine (B1172632) or amide functionalities led to a significant decrease in cellular potency and binding affinity to mTOR. acs.org

Furthermore, the aryl substitution on the pyridine ring was identified as a key determinant for fine-tuning the selectivity between PI3K and mTOR. The presence of the trifluoromethyl group at the 4-position of the pyridine ring, as seen in this compound, was found to be a critical feature for achieving high potency. acs.org This highlights the importance of the electronic properties conferred by the trifluoromethyl group in the interaction with the target enzymes.

The principles of SAR are further illustrated in studies of related pyridine derivatives. For instance, in the development of inhibitors for other kinases, the substitution pattern on the pyridine ring has been shown to be a critical factor in determining the inhibitory activity and selectivity. Quantitative structure-activity relationship (QSAR) studies on other 5-substituted (arylmethylene) pyridin-2-amine derivatives have demonstrated that electronic, steric, and lipophilic parameters all play a role in their biological activity. researchgate.net These studies often reveal that lipophilicity and steric factors are prerequisites for activity, providing a rational basis for the design of new, more potent compounds. researchgate.net

The strategic placement of the bromine atom at the 5-position offers a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space in the quest for optimized drug candidates. This iterative process of synthesis and biological testing, guided by SAR and rational drug design principles, is central to modern drug discovery.

| Compound/Scaffold | Key Structural Features | Impact on Activity |

| PQR309 (bimiralisib) | Contains the this compound core. | Potent, brain-penetrant pan-class I PI3K/mTOR inhibitor. acs.org |

| PQR309 Analogs | Primary amine at the 2-position replaced with hydroxylamine or amide. | Significantly decreased cellular potency and mTOR binding. acs.org |

| 5-substituted (arylmethylene) pyridin-2-amines | Varied substituents at the 5-position and on the arylmethylene group. | Lipophilic and steric parameters were found to be crucial for antibacterial activity in QSAR studies. researchgate.net |

Ligand Design for Metal Complexes and Supramolecular Structures

The this compound molecule possesses intrinsic properties that make it an attractive ligand for the construction of metal complexes and supramolecular assemblies. The presence of two potential donor atoms, the pyridine ring nitrogen and the exocyclic amino group, allows it to act as a versatile coordinating agent.

2-Aminopyridine and its derivatives are well-documented ligands in coordination chemistry, capable of binding to metal ions in several modes. The most common mode of coordination is monodentate, through the pyridine nitrogen atom. pvpcollegepatoda.org However, they can also act as bidentate ligands, forming a chelate ring by coordinating through both the pyridine nitrogen and the amino group nitrogen. pvpcollegepatoda.org This chelation can lead to the formation of stable metal complexes with well-defined geometries.

The electronic properties of the substituents on the pyridine ring play a crucial role in modulating the coordinating ability of the ligand and the properties of the resulting metal complex. In the case of this compound, the strongly electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electron density of the pyridine ring. This can affect the Lewis basicity of the pyridine nitrogen, thereby altering the strength of the metal-ligand bond. Similarly, the bromine atom at the 5-position also contributes to the electronic landscape of the molecule.

The design of ligands for specific applications in catalysis or materials science often involves the fine-tuning of these electronic and steric properties. For example, in the field of catalysis, the electronic environment of the metal center, which is directly influenced by the ligands, can dictate the catalytic activity and selectivity of the complex. Studies on iron(II) complexes with amino-pyridine ligands have shown that even subtle changes in the substituents on the ligand can impact the catalytic performance in processes like atom transfer radical polymerization (ATRP). nsf.gov

Furthermore, the presence of the amino group provides a site for hydrogen bonding, which can be exploited in the design of supramolecular structures. The ability of the amino group to act as a hydrogen bond donor, in concert with the pyridine nitrogen as a potential acceptor, can direct the self-assembly of molecules into ordered one-, two-, or three-dimensional networks. The formation of such supramolecular architectures is of interest for the development of new materials with tailored properties, such as porous solids or functional crystalline materials. The halogen atom (bromine) can also participate in halogen bonding, an increasingly recognized non-covalent interaction that can be used to control the assembly of molecules in the solid state. theopenscholar.com

While specific studies on metal complexes or supramolecular structures of this compound are not extensively detailed in the provided search results, the well-established coordination chemistry of related aminopyridine derivatives provides a strong foundation for predicting its behavior and potential applications in these areas.

| Ligand Type | Coordination Modes | Influence of Substituents | Potential Applications |

| 2-Aminopyridine Derivatives | Monodentate (via pyridine N), Bidentate (via pyridine N and amino N). pvpcollegepatoda.org | Electronic (e.g., trifluoromethyl) and steric groups modify ligand properties and complex stability. nsf.gov | Catalysis, materials science, supramolecular chemistry. nsf.govtheopenscholar.com |

| This compound | Expected to exhibit similar monodentate and bidentate coordination. | The -CF3 group is strongly electron-withdrawing, affecting the basicity of the donor atoms. The -Br can participate in halogen bonding. theopenscholar.com | Design of new catalysts with tailored electronic properties; construction of novel supramolecular architectures. |

Applications in Agrochemical Research and Development

Herbicide Development and Weed Control Applications

The 4-(trifluoromethyl)pyridine (B1295354) scaffold is a key structural motif in a number of modern herbicides. nih.govjst.go.jp While 5-Bromo-4-(trifluoromethyl)pyridin-2-amine is not itself an end-product herbicide, its chemical structure is foundational for creating derivatives with potent herbicidal activity. Researchers utilize such intermediates to synthesize novel compounds for weed management.

One of the few commercialized agrochemicals containing a 4-trifluoromethyl-substituted pyridine (B92270) moiety is the herbicide pyroxsulam (B39247). nih.govjst.go.jp Pyroxsulam is an acetolactate synthase (ALS) inhibitor developed for controlling grass and broadleaf weeds in cereal crops. nih.gov Its structure features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) component, highlighting the efficacy of this particular pyridine substitution pattern in achieving high herbicidal activity while maintaining crop selectivity. nih.gov The development of pyroxsulam demonstrated that pyridine analogues offered superior crop safety compared to their phenyl counterparts, which caused significant injury to wheat. nih.gov

Research into novel herbicides continues to leverage this chemical framework. Studies have been conducted on various derivatives, including:

Triazolopyrimidine Herbicides: This class, which includes pyroxsulam, combines the trifluoromethylpyridine ring with a triazolopyrimidine sulfonamide structure to inhibit the ALS enzyme in susceptible plants. epo.org

Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinones: Derivatives based on this structure have been synthesized and tested as inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. These compounds interfere with chlorophyll (B73375) synthesis, leading to rapid weed death. ccspublishing.org.cn

Picolinic Acid Herbicides: A significant class of auxin mimic herbicides are based on the 2-picolinic acid structure. Research has explored introducing fluorine and trifluoromethyl groups to create compounds like florpyrauxifen, demonstrating the value of these substitutions in discovering herbicides with broad weed control spectrums. bldpharm.com

The utility of intermediates like this compound lies in their ability to be chemically modified to produce a wide array of candidate molecules for screening and optimization in herbicide discovery programs.

Table 1: Examples of Herbicidal Compounds Containing a Trifluoromethylpyridine Moiety

| Compound Name | Class | Target Weeds | Reference |

|---|---|---|---|

| Pyroxsulam | Triazolopyrimidine | Grass and broadleaf weeds in cereals | nih.gov |

| Dithiopyr | Pyridine | Annual ryegrass and broadleaf weeds | google.com |

| Florpyrauxifen | Picolinic Acid (Auxin) | Broadleaf, grass, and sedge weeds in rice | bldpharm.com |

Insecticidal Activities and Pest Management Strategies

The trifluoromethylpyridine core is a proven pharmacophore for insecticidal activity, and this compound serves as a key starting point for the synthesis of new pest management agents. The strategic placement of the trifluoromethyl group can significantly enhance a molecule's insecticidal potency. researchoutreach.org

A prominent commercial insecticide built upon this structure is flonicamid . jst.go.jpresearchoutreach.org Flonicamid contains the 4-trifluoromethyl-pyridine structure and is highly effective against a range of sucking insects, such as aphids. researchoutreach.org It acts as a selective feeding blocker, providing a unique mode of action that is valuable for managing insect populations, including those resistant to other classes of insecticides. researchoutreach.org

Beyond established products, research has demonstrated the versatility of this chemical scaffold in creating novel insecticides:

Chlorfluazuron: This insect growth regulator, which inhibits chitin (B13524) synthesis in insect larvae, is synthesized from an intermediate known as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a related trifluoromethylpyridine. researchoutreach.org

Pyrimidin-4-amine Derivatives: In one study, a series of novel pyrimidin-4-amine derivatives were synthesized and tested for pesticidal activity. The compound designated U8 , which has the chemical name 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine, demonstrated broad-spectrum insecticidal activity against pests like Mythimna separata (Armyworm). acs.org While based on a pyrimidine (B1678525) ring, the presence and efficacy of the bromo and trifluoromethyl substituents in this related structure underscore the value of these groups in designing potent insecticides. acs.org

Flupyrimin (B3323723): Developed as a novel neonicotinoid-type insecticide, flupyrimin acts on insect nicotinic acetylcholine (B1216132) receptors (nAChRs) and shows outstanding potency against neonicotinoid-insensitive rice pests. ccspublishing.org.cn

The exploration of derivatives from this compound and related compounds is a continuing strategy to discover next-generation insecticides with improved efficacy and safety profiles. researchgate.net

Table 2: Examples of Insecticidal Compounds and Derivatives

| Compound Name/Class | Target Pests | Mechanism of Action | Reference |

|---|---|---|---|

| Flonicamid | Sucking insects (e.g., Aphids) | Selective feeding blocker | jst.go.jpresearchoutreach.org |

| Chlorfluazuron | Insect larvae | Chitin synthesis inhibitor | researchoutreach.org |

| U8 (experimental) | Mythimna separata | Acetylcholinesterase (AChE) inhibition suggested | acs.org |

Fungicidal Properties and Crop Protection

The trifluoromethylpyridine moiety is an integral component in the development of modern fungicides for crop protection. researchgate.net Its incorporation can lead to compounds with high efficacy against a broad spectrum of fungal pathogens. Intermediates such as this compound are instrumental in the synthesis of these complex fungicidal molecules.

Examples of the successful application of this structural class in fungicide development include:

Fluopimomide: This fungicide features a trifluoromethylpyridine group and is an example of a commercialized product derived from this chemical class. researchgate.net

Flufenoxystrobin (B1443345): A quinone outside inhibitor (QoI) fungicide, flufenoxystrobin is synthesized from a 2-chloro-4-(trifluoromethyl)phenol (B1586134) building block. It exhibits excellent activity against diseases like powdery mildew (Erysiphe graminis). ccspublishing.org.cn This highlights the utility of the 4-trifluoromethyl substituted ring, whether pyridine or phenyl, in creating potent fungicides.

Pyrimidin-4-amine Derivatives: In the same study that identified insecticidal properties, the compound U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine) also displayed notable fungicidal activity against Pseudoperonospora cubensis (downy mildew). acs.org The EC50 value was recorded at 30.79 ± 2.21 mg/L. acs.org This dual activity in a related bromo-trifluoromethyl-amine structure suggests a promising area for further research. acs.org

Thieno[3,2-b]pyridine Derivatives: Recent research has explored novel scaffolds for fungicides. One study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives found that several compounds demonstrated promising antifungal activity against pathogens like Cercospora arachidicola and Rhizoctonia solani. nih.gov The study reinforces the importance of heterocyclic structures in the discovery of new fungicides. nih.gov

The continued synthesis of novel derivatives using building blocks like this compound is a key strategy for discovering fungicides with new modes of action to combat pathogen resistance and protect crop yields.

Table 3: Examples of Fungicidal Compounds and Derivatives

| Compound Name/Class | Target Pathogens | Mechanism of Action | Reference |

|---|---|---|---|

| Flufenoxystrobin | Erysiphe graminis (Powdery Mildew) | Quinone outside inhibitor (QoI) | ccspublishing.org.cn |

| U8 (experimental) | Pseudoperonospora cubensis (Downy Mildew) | Not specified | acs.org |

| I-12 (experimental) | C. arachidicola, R. solani, S. sclerotiorum | Inhibition of nitrogen metabolism and proteasome pathway | nih.gov |

Advanced Spectroscopic and Computational Characterization of 5 Bromo 4 Trifluoromethyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS No: 944401-56-3), a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework. thermofisher.comsigmaaldrich.com

Proton Nuclear Magnetic Resonance (¹H NMR)

While specific, detailed experimental spectra for this compound are not widely published in peer-reviewed literature, the expected ¹H NMR spectrum can be predicted based on its structure. The spectrum would feature distinct signals corresponding to the different types of protons present in the molecule.

The pyridine (B92270) ring contains two aromatic protons, H-3 and H-6. Due to their different chemical environments, they are expected to appear as two separate signals in the downfield region of the spectrum, typical for aromatic protons. The proton at the C-3 position would likely appear as a singlet, while the proton at the C-6 position would also be a singlet. A broad signal corresponding to the two protons of the primary amine (-NH₂) group would also be anticipated. The chemical shift of this signal can be variable and is often influenced by solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The spectrum would show five signals for the pyridine ring carbons and one for the trifluoromethyl carbon. The carbon atoms bonded to electronegative atoms (nitrogen, bromine, and the CF₃ group) would be shifted downfield. The C-2 carbon, attached to the amine group, and the C-4 and C-5 carbons, bonded to the trifluoromethyl group and bromine respectively, would show significant chemical shifts. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple. It would show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this singlet would be characteristic of a CF₃ group attached to an aromatic ring system.

Infrared (IR) and Raman Vibrational Spectroscopy

Experimental Vibrational Analysis

Experimental vibrational data for this compound is limited in publicly accessible literature. However, a product specification sheet from a commercial supplier notes that the infrared spectrum of their sample conforms to the expected structure, although the detailed spectral data is not provided. thermofisher.com

Based on the functional groups present, the IR spectrum is predicted to exhibit several characteristic absorption bands. Key expected vibrational modes include:

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyridine ring, generally observed above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations, which are expected in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong, characteristic absorption bands for the carbon-fluorine bonds of the trifluoromethyl group, typically found in the 1000-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration would appear at lower frequencies, usually below 600 cm⁻¹.

No experimental Raman spectroscopy data for this compound was identified in the surveyed literature.

Density Functional Theory (DFT) Simulations of Vibrational Modes

In the absence of comprehensive experimental vibrational data, Density Functional Theory (DFT) has become a powerful predictive tool. DFT calculations can simulate the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. nih.gov Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed for such calculations on heterocyclic molecules. nih.govacs.org

While no specific DFT studies for this compound have been published, the methodology has been successfully applied to structurally related compounds like other bromo-substituted imidazo[1,2-a]pyridines. nih.gov For the title compound, a DFT analysis would involve optimizing the molecular geometry to its lowest energy state, followed by a frequency calculation. This would yield a set of predicted vibrational modes (frequencies) and their corresponding IR and Raman intensities, which could then be compared against any future experimental data to provide a definitive structural assignment.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for elucidating the elemental composition and structure of a molecule. In the analysis of this compound, mass spectrometry would provide the exact molecular weight and offer insights into its fragmentation patterns under ionization.

While specific, detailed mass spectral data and fragmentation analysis for this compound are not extensively reported in publicly available literature, general principles of amine and aromatic halide fragmentation can be applied to predict its behavior. The molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio).

Common fragmentation pathways for pyridinamines often involve initial cleavages alpha to the amine group or fragmentation of the pyridine ring itself. The presence of the stable trifluoromethyl group and the bromine atom would significantly influence the fragmentation, likely leading to the loss of radicals such as Br•, CF3•, or molecules like HCN.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]+• | Molecular ion |

| [M-Br]+ | Loss of a bromine radical |

| [M-CF3]+ | Loss of a trifluoromethyl radical |

| [M-HCN]+ | Loss of hydrogen cyanide from the pyridine ring |

Note: This table is predictive and based on general fragmentation rules. Experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources indicates that a single-crystal X-ray structure for this compound has not been reported in the peer-reviewed literature to date.

Should a crystal structure be determined, it would be anticipated that the pyridine ring would be essentially planar. The trifluoromethyl and amino groups would be substituted on this ring, and their precise conformations, including any potential for intramolecular hydrogen bonding between the amino group and the ring nitrogen, would be revealed. Furthermore, the analysis would elucidate intermolecular packing forces, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom, which govern the crystal lattice.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Predicted Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (e.g., C-Br, C-N, C-F) | To be determined |

| Bond Angles (e.g., C-C-C in ring) | To be determined |

| Intermolecular Interactions | Expected N-H···N hydrogen bonds |

Note: This table is for illustrative purposes only, as no experimental crystallographic data is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Experimental UV-Vis Absorption Profiles

There is no specific experimental UV-Vis absorption spectrum for this compound available in the scientific literature. Generally, substituted pyridines exhibit π→π* and n→π* transitions. The presence of the amino group (an auxochrome) and the trifluoromethyl group (a chromophore) would be expected to shift the absorption maxima (λmax) compared to unsubstituted pyridine.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

In the absence of experimental data, Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool to predict the electronic absorption spectra of molecules. sigmaaldrich.com This method calculates the energies of electronic excited states, which correspond to the absorption bands observed in a UV-Vis spectrum.

A TD-DFT calculation for this compound would likely be performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide theoretical absorption wavelengths and oscillator strengths. These calculations would help in assigning the nature of the electronic transitions (e.g., HOMO→LUMO).

Computational Chemistry Approaches for Reactivity and Interaction Prediction

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

Specific FMO analysis for this compound has not been published. However, a theoretical study would provide valuable data. The HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, influenced by the electron-withdrawing trifluoromethyl group, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability and chemical reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Information |

| HOMO Energy | To be calculated |

| LUMO Energy | To be calculated |

| HOMO-LUMO Gap (ΔE) | To be calculated |

| HOMO Distribution | Likely localized on the aminopyridine moiety |

| LUMO Distribution | Likely distributed across the pyridine ring with influence from the CF3 group |

Note: This table represents expected outcomes from a computational study, as no specific published data is available.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intramolecular interactions. This analysis translates complex wavefunctions into localized bonds, lone pairs, and antibonding orbitals, which correspond closely to Lewis structures.

The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis identifies significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the delocalization of electron density, which is crucial for understanding phenomena like hyperconjugation and resonance.

For this compound, a theoretical NBO analysis would provide valuable insights into:

Hybridization: The spd composition of atomic hybrids for each atom.

Bonding and Lone Pairs: The nature of the sigma (σ) and pi (π) bonds within the pyridine ring and the characteristics of the lone pairs on the nitrogen and bromine atoms.

However, a comprehensive search of scientific databases reveals no specific published NBO analysis for this compound. Therefore, a data table detailing stabilization energies and orbital interactions cannot be provided at this time.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity or energy.

Given the structural motifs present in this compound—namely the aminopyridine scaffold—it is plausible that this compound could be investigated as an inhibitor for various protein kinases, which are common targets for such structures. A typical molecular docking study would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using software to place the ligand into the active site of the receptor and calculate the binding scores.

Analysis of Results: Examining the predicted binding poses, identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), and comparing the binding affinity to known inhibitors.

Despite the potential for such studies, there is no specific published research detailing the molecular docking of this compound with any biological target. Consequently, data on binding affinities, interacting amino acid residues, and hydrogen bond distances are not available.

Conformational Analysis Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers, and understanding their relative energies and the barriers to their interconversion is essential for predicting a molecule's physical properties and biological activity.

For this compound, conformational flexibility primarily exists around the C-C bond connecting the trifluoromethyl group to the pyridine ring and the C-N bond of the amine group. A computational conformational analysis would typically involve:

Potential Energy Surface Scan: Systematically rotating the dihedral angles associated with the CF₃ and NH₂ groups and calculating the potential energy at each step.

Identification of Minima and Maxima: Identifying the low-energy (stable) conformers and the high-energy (transition state) structures.

Boltzmann Distribution: Calculating the relative populations of the stable conformers at a given temperature.

This analysis would reveal the most likely three-dimensional shape of the molecule in different environments. However, no specific conformational analysis studies for this compound have been found in the reviewed literature. Therefore, no data on dihedral angles or relative conformational energies can be presented.

Future Research Directions and Emerging Trends for 5 Bromo 4 Trifluoromethyl Pyridin 2 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research is anticipated to focus heavily on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 5-Bromo-4-(trifluoromethyl)pyridin-2-amine and its derivatives. Traditional multi-step syntheses are often resource-intensive, prompting a shift towards green chemistry principles. mdpi.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient strategy, combining three or more reactants in a single step to generate complex products, thereby reducing waste and reaction time. nih.govresearchgate.net Future work could adapt MCRs, potentially using alcohols as a primary feedstock with an ammonium (B1175870) source, to construct the substituted pyridine (B92270) core. researchgate.net

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can dramatically shorten reaction times (from hours to minutes) and improve yields compared to conventional heating methods. mdpi.comnih.gov Applying microwave irradiation to the key cyclization or substitution steps in the synthesis of this compound is a promising avenue.

Metal-Free Cascade Reactions: To avoid the cost and potential toxicity of heavy metal catalysts, developing metal-free cascade processes is a significant trend. acs.orglookchem.com Research into tandem reactions, such as aza-Prins cyclization followed by aromatization, could offer novel routes to highly functionalized pyridines like the target compound. acs.orglookchem.com

Mechanochemistry: The use of mechanical force (e.g., grinding) to induce chemical reactions, often in the absence of solvents, is a burgeoning area of sustainable synthesis. mdpi.comrsc.org Investigating mechanochemical methods for the bromination or functionalization steps could offer a greener alternative to traditional solvent-based approaches. rsc.org

| Synthetic Approach | Key Advantages | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. | One-pot construction of the substituted pyridine ring. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. | Acceleration of key cyclization or substitution steps. | mdpi.comnih.gov |

| Metal-Free Cascade Reactions | Avoids transition metal catalysts, reduces cost and toxicity. | Novel annulation strategies to form the pyridine core. | acs.orglookchem.com |

| Mechanochemistry | Solvent-free or low-solvent, high efficiency. | Sustainable bromination and functionalization reactions. | rsc.org |

Diversification of Biological Applications and Identification of New Targets

While derivatives of this compound have shown promise as potent inhibitors of the PI3K/mTOR signaling pathway for cancer treatment, its full biological potential remains largely untapped. nih.govwikipedia.org Future research will likely aim to diversify its therapeutic applications by screening it against a wider range of biological targets. The unique combination of its pyridine scaffold and trifluoromethyl group is a feature found in many successful pharmaceutical agents. researchoutreach.orgjst.go.jpnih.gov

Potential new directions include:

Kinase Inhibition Beyond PI3K/mTOR: The pyridine scaffold is a common feature in many kinase inhibitors. acs.org Future studies could explore the inhibitory activity of this compound against other cancer-relevant kinases, such as PIM-1 kinase or Polo-like kinase 4 (PLK4), where other pyridine-based molecules have shown potent activity. acs.org

Antiviral and Antimicrobial Agents: The trifluoromethylpyridine moiety is a key component in several anti-HIV drugs like Tipranavir. researchoutreach.org This suggests a clear rationale for evaluating this compound and its derivatives for activity against HIV protease and other viral targets. Furthermore, various pyridine derivatives have been investigated as potential antibacterial and antimalarial agents. researchgate.net

Agrochemical Applications: Trifluoromethylpyridines are a cornerstone of the modern agrochemical industry, used in numerous herbicides, fungicides, and insecticides. jst.go.jpnih.gov The 4-(trifluoromethyl)pyridine (B1295354) structure, in particular, is found in the insecticide flonicamid. researchoutreach.org This history of success warrants investigation into the potential of this compound as a lead structure for developing new crop protection agents.

| Potential Application Area | Rationale / Related Compound Activity | Potential Molecular Target(s) | Reference |

|---|---|---|---|

| Oncology | A derivative is a potent PI3K/mTOR inhibitor. Other pyridines inhibit PIM-1 kinase. | PI3K, mTOR, PIM-1, PLK4, other kinases. | nih.govacs.org |

| Antiviral | The TFMP scaffold is present in the anti-HIV drug Tipranavir. | HIV protease, other viral enzymes. | researchoutreach.org |

| Agrochemical | TFMP derivatives are widely used as herbicides, fungicides, and insecticides (e.g., Flonicamid). | Acetolactate synthase (ALS), insect nicotinic acetylcholine (B1216132) receptors. | researchoutreach.orgjst.go.jpnih.gov |

Advanced Materials Science Applications

The application of pyridine derivatives extends beyond biology into the realm of materials science, where they are used as scaffolds for functional materials and polymers. lookchem.com The specific substituents on this compound make it an intriguing candidate for future materials research.

Emerging trends in this area include:

Crystal Engineering and Supramolecular Chemistry: The bromine atom can participate in halogen bonding, a strong, directional non-covalent interaction used to construct complex supramolecular architectures. rsc.org The pyridine nitrogen and amine group are classic hydrogen bond acceptors and donors. This combination of functionalities could be exploited to design novel co-crystals with tailored physical properties (e.g., solubility, stability, optical properties). iucr.org

Functional Polymers and Organic Electronics: Pyridine-containing polymers are explored for various applications, including organic light-emitting diodes (OLEDs) and sensors. The high thermal stability and electron-withdrawing nature of the trifluoromethyl group could impart desirable properties to such materials. jst.go.jp Future work could involve incorporating this compound as a monomer into novel polymers to create materials with enhanced stability and specific electronic characteristics.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The convergence of high-throughput screening (HTS), robotics, and artificial intelligence (AI) is revolutionizing drug discovery. bioworld.com this compound is well-suited to be a part of this new paradigm.

Future research will likely involve:

Large-Scale Biological Screening: Utilizing HTS, the compound can be rapidly tested against vast libraries of biological targets (enzymes, receptors, etc.) to uncover entirely new and unexpected biological activities.

AI-Powered Predictive Modeling: Machine learning (ML) and deep learning models can accelerate the discovery process significantly. youtube.comyoutube.com A model could be trained on data from existing fluorinated compounds to predict the bioactivity of this compound against new targets. nih.govnih.gov

Generative AI for Derivative Design: AI-driven generative models can design novel derivatives of the lead compound in silico. nih.gov By providing the core structure of this compound, these models can suggest modifications to optimize potency, selectivity, and pharmacokinetic properties, guiding synthetic chemistry efforts more efficiently. nih.gov For example, an AI model could explore thousands of virtual modifications to the amine or bromo positions to predict which derivatives would have the highest binding affinity for a specific kinase. mdpi.com

常见问题

Q. What are the established synthetic routes for 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, and what are their respective yields?

Methodological Answer: The compound is typically synthesized via substitution reactions. For example:

- Intermediate Synthesis : Ethyl bromopyruvate (F1) is prepared from ethyl pyruvate via bromination, achieving a yield of 94.06% under optimized conditions.

- Final Step : Reacting F1 with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) yields imidazo[1,2-A]pyridine derivatives. F2 itself is synthesized by substituting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, yielding 87.12% .

Q. Key Reaction Table

| Step | Reactants | Conditions | Yield | Characterization |

|---|---|---|---|---|

| F1 | Ethyl pyruvate + HBr | Substitution, 0–5°C, 4 hr | 94.06% | NMR, GC-MS |

| F2 | 2,3-Dichloro-5-(trifluoromethyl)pyridine + NH₃ | 60°C, 8 hr | 87.12% | ¹H NMR |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Conducted in deuterated DMSO at 400 MHz to identify amine protons (δ 6.8–7.2 ppm) and trifluoromethyl/bromo substituent effects .

- X-ray Crystallography : Use SHELXL for refinement (e.g., SHELX-2018) to resolve molecular geometry. Key parameters: R-factor < 0.05, high-resolution data (<1 Å) for accurate electron density mapping .

Q. What are the key functional groups influencing the compound’s reactivity?

Methodological Answer:

- Amino Group (-NH₂) : Participates in nucleophilic substitution (e.g., with alkyl halides) and acts as a directing group in cross-coupling reactions.

- Trifluoromethyl (-CF₃) : Enhances electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings.

- Bromine Substituent : Enables Buchwald-Hartwig amination or palladium-catalyzed cross-couplings (e.g., with aryl boronic acids) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions to improve yield and purity?

Methodological Answer:

- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination) .

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for cross-couplings to reduce byproducts.

- Solvent Selection : Use DMF for polar intermediates or THF for sterically hindered substrates. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

Q. When encountering contradictions in spectroscopic data, how can structural integrity be confirmed?

Methodological Answer:

- Multi-Technique Validation : Cross-reference ¹H NMR with ¹³C NMR and HRMS. For example, a discrepancy in amine proton shifts may indicate tautomerism; confirm via variable-temperature NMR.

- Crystallographic Resolution : If X-ray data conflicts with NMR (e.g., unexpected bond angles), re-refine using SHELXL’s TWIN/BASF commands to account for crystal twinning .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C-4 adjacent to CF₃) for regioselective attack .

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .

Data Contradiction Analysis Example

Scenario : Conflicting ¹H NMR signals for the pyridine ring protons.

Resolution Strategy :

Repeat NMR in CDCl₃ to assess solvent-induced shifts.

Perform COSY/NOESY to confirm coupling patterns.

Compare with calculated shifts from ACD/Labs or ChemDraw .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。